4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine
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Overview
Description
4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine is a heterocyclic compound that features a unique combination of chloro, trifluoromethyl, and furo-pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of key intermediates such as 2-chloro-4-(trifluoromethyl)pyrimidine and 2-cyano-3-(1,3-dioxolane)ethyl propionate.
Cyclization: The intermediates undergo cyclization reactions under controlled conditions to form the furo-pyrimidine ring system.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic systems.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Coupling: Palladium catalysts, boronic acids, and bases (e.g., potassium phosphate).
Major Products
Substitution: Amino, thio, or alkoxy derivatives.
Oxidation: Oxidized furo-pyrimidine derivatives.
Reduction: Dechlorinated or reduced furo-pyrimidine derivatives.
Coupling: Biaryl or diaryl derivatives.
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is used in studies investigating its effects on cellular pathways and molecular targets.
Organic Synthesis: It acts as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique properties make it useful in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 4-Chloro-2-(trifluoromethyl)pyridine
- 4-Aminopyrrolo[2,3-d]pyrimidine
Uniqueness
4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine is unique due to its combination of chloro, trifluoromethyl, and furo-pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H4ClF3N2O |
---|---|
Molecular Weight |
224.57 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H4ClF3N2O/c8-5-3-1-14-2-4(3)12-6(13-5)7(9,10)11/h1-2H2 |
InChI Key |
IXTVMDDXWILHGI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)N=C(N=C2Cl)C(F)(F)F |
Origin of Product |
United States |
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